molecular formula C17H27BrO3 B132571 2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene CAS No. 172900-69-5

2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene

Cat. No. B132571
M. Wt: 359.3 g/mol
InChI Key: ICJBMWOVLFPLFP-HNNXBMFYSA-N
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Description

The compound "2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene" is a complex organic molecule that may be related to various research areas, including the synthesis of coenzyme Q homologs and analogs, as well as the study of molecular structures and chemical reactions. The compound features a methoxybenzene core with additional functional groups that could influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of complex methoxybenzene derivatives often involves multiple steps, including bromination, methylation, and other functional group transformations. For instance, the preparation of tetramethoxy methylbenzene derivatives can be achieved through bromination using a mild brominating agent and subsequent chloromethylation followed by reductive dehalogenation with good yields . Similarly, the synthesis of related compounds may involve the cleavage of certain precursors, such as 2-hydroxy-2-methylbut-3-yn-4-ylbenzenes, using water-miscible reagents . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Chemical Reactions Analysis

The reactivity of methoxybenzene derivatives can be influenced by the presence of electron-donating or -withdrawing groups. For example, bromination reactions of dimethyl methoxybenzene derivatives are strongly affected by the electronegativity of the benzyl substituent, leading to various bromination products . The compound , with its bromomethyl and methoxy groups, may undergo similar electrophilic aromatic substitution reactions. Additionally, the presence of a methoxy group can lead to O-demethylation reactions, as observed in the metabolism of synthetic cannabimimetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzene derivatives are determined by their molecular structure. For instance, the electrochemical properties of tetramethoxybenzene analogs have been characterized for their potential use in Li-ion batteries, indicating that substitution patterns can affect the redox behavior and stability . The target compound's properties, such as solubility, melting point, and reactivity, would be influenced by its functional groups and overall molecular architecture.

Scientific Research Applications

Photovoltaic Applications

  • Functional Group Addition in Solar Cells : An analogue of 2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene, namely MDN-PCBM, was synthesized and evaluated for photovoltaic performance in polymer solar cells (PSCs). It exhibited higher power conversion efficiency and open-circuit voltage compared to traditional PCBM, suggesting its potential as a promising new acceptor in high-performance PSCs (Jin et al., 2016).

Supramolecular Chemistry

  • Assembly of Tetracarboxyl-Cavitand and Tetra(3-pyridyl)-cavitand : In a study involving related methoxybenzene compounds, guest- or solvent-induced assembly of a tetracarboxyl-cavitand and a tetra(3-pyridyl)-cavitand into a heterodimeric capsule was observed. The study demonstrated the encapsulation and orientation control of various guests, indicating the potential of such compounds in the development of molecular containers and transporters (Kobayashi et al., 2003).

Organic Synthesis and Catalysis

  • Arylation Catalysis for Fragrance Synthesis : A compound similar to 2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene was used in a catalyzed coupling reaction to produce floral fragrances. This suggests its potential use in the synthesis of complex organic molecules, including those with commercial applications in the fragrance industry (Scrivanti et al., 2008).

Materials Science

  • Synthesis of Poly(p-phenyleneethynylene)s with Bulky Groups : Research into related methoxybenzene compounds led to the development of polymers with high gas permeability. Such compounds could be explored for applications in gas separation technologies or as membrane materials (Sakaguchi et al., 2011).

properties

IUPAC Name

4-[(2R)-2-(bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BrO3/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15H,5,8-10,12H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJBMWOVLFPLFP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462476
Record name 4-[(2R)-2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene

CAS RN

172900-69-5
Record name 4-[(2R)-2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene
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2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene
Reactant of Route 3
2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene
Reactant of Route 4
2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene
Reactant of Route 5
2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene
Reactant of Route 6
2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene

Citations

For This Compound
1
Citations
OFT BLOG - allfordrugs.com
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Number of citations: 0 www.allfordrugs.com

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